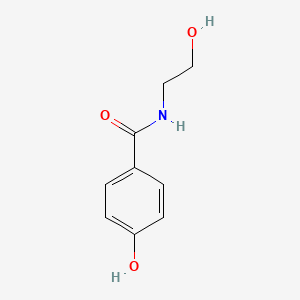

4-Hydroxy-N-(2-hydroxyethyl)benzamide

Overview

Description

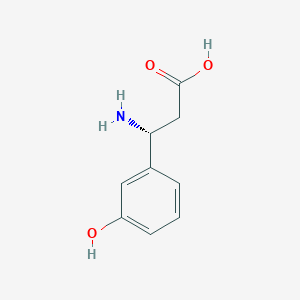

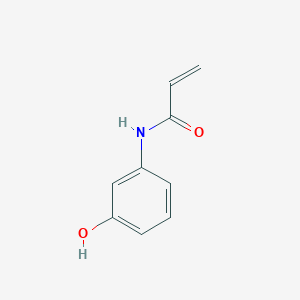

“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 . It is a solid substance .

Synthesis Analysis

The synthesis of benzamides, which includes compounds like “4-Hydroxy-N-(2-hydroxyethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The InChI code for “4-Hydroxy-N-(2-hydroxyethyl)benzamide” is 1S/C9H11NO3/c11-6-5-10-9(13)7-3-1-2-4-8(7)12/h1-4,11-12H,5-6H2,(H,10,13) . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is a solid substance . The melting point is reported to be between 155-156 degrees Celsius .

Scientific Research Applications

-

Synthesis of Benzamides

- Field : Organic Chemistry

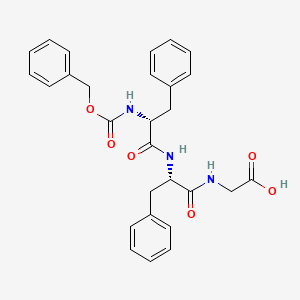

- Application : 4-Hydroxy-N-(2-hydroxyethyl)benzamide is used in the synthesis of benzamide derivatives . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

- Method : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .

- Results : The method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and use of ultrasonic irradiation as a green and powerful technology .

-

Antibacterial Activities

- Field : Microbiology

- Application : 4-Hydroxy-N-(2-hydroxyethyl)benzamide has been studied for its antibacterial activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The synthesized compounds presented differing degrees of antibacterial activity .

-

Synthesis of New Hybrid Molecules and Biomaterials

- Field : Applied Microbiology and Biotechnology

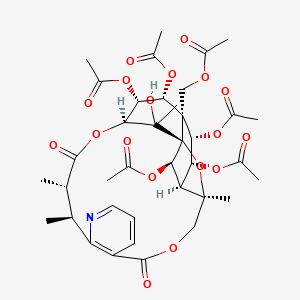

- Application : 4-Hydroxy-N-(2-hydroxyethyl)benzamide has been used in the synthesis of new hybrid molecules and biomaterials . This is done through the use of fungal laccases, which are enzymes that have been shown to be powerful for coupling two different molecules to create new low-molecular-weight products .

- Method : An example of this application is the incubation of 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide and 4-aminobenzoic acid in equimolar concentration with laccase at pH 5 .

- Results : This results in the formation of one heteromolecular dimer type IV with a yield of 85% after 80 minutes .

-

Synthesis of Balanol

- Field : Biochemistry

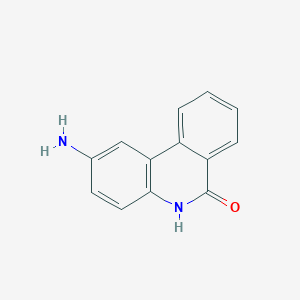

- Application : 4-Hydroxybenzamide has been used in the synthesis of balanol, a potent protein kinase C (PKC) inhibitor .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The synthesized balanol can be used as a potent protein kinase C (PKC) inhibitor .

-

Production of Polymers with Antioxidative Properties

- Field : Polymer Science

- Application : 4-Hydroxy-N-(2-hydroxyethyl)benzamide can be used in the production of polymers with antioxidative properties . This is achieved through oligomerization and polymerization reactions .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The resulting polymers may be useful in a wide range of applications including the coating of cellulosic cotton fibers or wool, the coloring of hair and leathers, or the cross-linking and oligomerization of peptides .

-

Synthesis of Protein Kinase C (PKC) Inhibitor

- Field : Biochemistry

- Application : 4-Hydroxybenzamide has been used in the synthesis of balanol, a potent protein kinase C (PKC) inhibitor .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The synthesized balanol can be used as a potent protein kinase C (PKC) inhibitor .

Safety And Hazards

“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is classified as harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include avoiding handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing thoroughly after handling .

properties

IUPAC Name |

4-hydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-1-3-8(12)4-2-7/h1-4,11-12H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTDBMBMMLISJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226232 | |

| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-N-(2-hydroxyethyl)benzamide | |

CAS RN |

75268-14-3 | |

| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075268143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYETHYL)-4-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC6437C9S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)

![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)

![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)